Triphenylamine

概述

描述

Crystals or off-white lumpy solid. (NTP, 1992)

作用机制

Target of Action

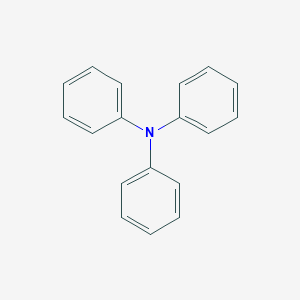

Triphenylamine is an organic compound with a propeller-shaped, electron-rich molecular motif . It has three aromatic groups directly linked to the central nitrogen atom . Each aromatic group acts as an electron attractor, directing the electron cloud of the lone pair of nitrogen towards it . This makes it an integral part of several functional materials that require π–conjugation .

Mode of Action

The mode of action of this compound is based on its unique structure. The three aromatic groups attached to the central nitrogen atom act as electron attractors . They direct the electron cloud of the lone pair of nitrogen towards themselves . This results in the delocalization of the nitrogen lone pair , conferring a partial positive charge to nitrogen, counterbalanced by the partial negative charge localized on the aromatic groups . This arrangement prevents nitrogen protonation, a key mechanism for providing basicity to a solution .

Biochemical Pathways

This compound’s biochemical pathways are predominantly projected towards optoelectronic applications . It is used in the development of light-harvesting molecules for solar cells, charge transport materials for optoelectronic devices, light emitters for organic light-emitting devices, and luminescent probes to monitor biomarkers and environmentally toxic species .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound is practically insoluble in water, and partially soluble in ethanol . It is well miscible in diethyl ether and benzene . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of this compound’s action is largely dependent on its application. In optoelectronic applications, for example, it contributes to the development of materials with useful properties in electrical conductivity and electroluminescence . It is used in organic light-emitting diodes (OLEDs) as hole-transporters .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its performance. For instance, at room temperature, this compound appears as a colorless crystalline solid, with a monoclinic structure . Its solubility in different solvents also influences its action environment .

生化分析

Biochemical Properties

Triphenylamine plays a crucial role in biochemical reactions, particularly in the context of fluorescence bioimaging. It exhibits aggregation-induced emission (AIE) properties, making it an excellent candidate for tracking cellular processes . This compound interacts with various biomolecules, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enhance its photostability and biocompatibility, allowing it to be used in long-term cellular imaging .

Cellular Effects

This compound influences various cellular processes by acting as a fluorescent probe. It has been shown to selectively stain and track mitochondria in cancer cells, providing insights into mitochondrial dynamics and function . The compound affects cell signaling pathways by modulating the activity of specific proteins and enzymes involved in cellular metabolism and gene expression. This modulation can lead to changes in cellular behavior, including alterations in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression by altering the transcription and translation processes. These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its excellent photostability, which allows it to maintain its fluorescence over extended periods . Factors such as light exposure and oxidative stress can lead to its gradual degradation, affecting its long-term efficacy in cellular imaging studies . Long-term effects on cellular function have been observed, including sustained changes in mitochondrial activity and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used effectively for imaging purposes . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal imaging results without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis . These interactions can lead to changes in metabolite levels, affecting overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, such as mitochondria . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form stable complexes with biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting mitochondria due to its AIE properties . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of this compound enhances its activity and function, allowing it to effectively track and monitor cellular processes .

生物活性

Triphenylamine (TPA) is an organic compound that has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a central nitrogen atom bonded to three phenyl groups. Its structure contributes to its electronic properties, making it a valuable compound in organic electronics and photonics, as well as in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, This compound/carbazole-modified ruthenium(II) Schiff base compounds were synthesized and evaluated for their biological activity. The results indicated that these compounds exhibited significant antitumor activity with IC50 values ranging from 1.70 ± 0.56 to 17.75 ± 3.10 μM against various cancer cell lines. The mechanism involved energy-dependent cellular uptake, accumulation in lysosomes, and induction of apoptosis through increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential disruption .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| TPA/carbazole Ru(II) complex | A-549 | 1.70 ± 0.56 |

| TPA/carbazole Ru(II) complex | MDA-MB-231 | 17.75 ± 3.10 |

| Novel TPA derivatives | A-549 | 0.00803 |

| Novel TPA derivatives | MDA-MB-231 | 0.0103 |

Antibacterial Activity

This compound derivatives also demonstrate notable antibacterial properties. A study on ruthenium polypyridine complexes with this compound groups revealed strong antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 4 μg/ml , indicating effective inhibition of bacterial growth. Furthermore, these compounds showed negligible cytotoxicity to mammalian cells and low toxicity in vivo, suggesting their potential as safe antibacterial agents .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| Ru-3 with TPA | Staphylococcus aureus | 4 |

| Ru-3 with TPA | E. coli | Not specified |

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : this compound derivatives can induce apoptosis in cancer cells by increasing ROS levels, leading to mitochondrial dysfunction .

- Biofilm Disruption : Certain complexes can inhibit biofilm formation, which is crucial for bacterial survival and resistance .

- Cell Membrane Disruption : The compounds have been shown to disrupt bacterial cell membranes, contributing to their antibacterial efficacy.

Case Study 1: Antitumor Activity of TPA Derivatives

A recent study synthesized novel pyridine and thiazole compounds substituted with this compound, which exhibited remarkable antitumor activity against lung and breast cancer cell lines (A-549 and MDA-MB-231). The most potent compounds had IC50 values as low as 0.00803 μM , demonstrating their potential as effective anticancer agents .

Case Study 2: Antibacterial Efficacy

Research on ruthenium complexes containing this compound showed promising results against antibiotic-resistant bacteria, particularly in inhibiting biofilm formation and exhibiting low toxicity towards mammalian cells . This highlights the dual functionality of these compounds in both therapeutic and safety profiles.

科学研究应用

Introduction to Triphenylamine

This compound is characterized by its electron-rich structure, which makes it an excellent candidate for applications requiring efficient electron transport and redox activity. Its unique properties have led to its incorporation into various materials and devices.

Organic Electronics

TPA derivatives are widely utilized in organic electronics due to their favorable hole transport properties. They play a crucial role in:

- Organic Light Emitting Diodes (OLEDs) : TPA-based materials are used as hole transport layers (HTLs) in OLEDs, enhancing device efficiency by facilitating charge transport .

- Organic Solar Cells (OSCs) : TPA serves as a building block for donor-π-acceptor systems, significantly improving the power conversion efficiency (PCE) of dye-sensitized solar cells (DSCs) and OSCs .

| Application | Role of TPA | Efficiency Improvement |

|---|---|---|

| OLEDs | Hole transport layer | Enhanced light emission |

| OSCs | Donor material in D-π-A systems | PCE > 10% |

Sensors

TPA has been developed into various fluorescent probes for sensing applications:

- Metal Ion Detection : A novel TPA-based fluorescent probe, TPA-PAT, was designed for the selective detection of Cu²⁺ ions with a low detection limit of 0.40 μM. This probe also demonstrated the ability to recognize other ions and amino acids, showcasing its potential for environmental monitoring and biological applications .

- Hydrogen Sulfide Detection : TPA derivatives have been integrated into fluorescent probes for visualizing H₂S content in food samples, indicating their utility in food safety applications .

| Sensor Type | Target Substance | Detection Limit |

|---|---|---|

| Fluorescent Probe | Cu²⁺ | 0.40 μM |

| Fluorescent Probe | H₂S | Visual detection |

Energy Storage

Due to their redox-active nature, TPA derivatives are explored for use in energy storage devices:

- Supercapacitors : TPA-based materials have been investigated as electrode materials due to their high conductivity and electrochemical stability, contributing to improved energy storage capabilities .

This compound in Organic Solar Cells

A comprehensive review highlighted the synthesis of TPA derivatives that serve as efficient sensitizers in dye-sensitized solar cells. These derivatives have demonstrated significant improvements in PCE through optimized molecular design strategies . The study emphasizes the importance of TPA's structural modifications in enhancing light absorption and charge separation efficiencies.

Development of Fluorescent Probes

The development of the TPA-PAT probe exemplifies the innovative use of this compound in creating multifunctional sensors. This probe's ability to detect multiple analytes simultaneously underlines its potential for diverse applications ranging from environmental monitoring to biomedical diagnostics .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing triphenylamine derivatives with specific substituents, and how can their purity be validated?

- Methodological Answer : this compound derivatives are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or condensation reactions. For instance, introducing electron-withdrawing or donating groups (e.g., formyl, boronic acid) requires inert atmosphere conditions and palladium-based catalysts . Post-synthesis, purity should be confirmed using HPLC or GC-MS, while structural validation employs H/C NMR and FT-IR. Crystallinity can be assessed via X-ray diffraction .

Q. How can researchers characterize the electronic and optical properties of this compound-based materials?

- Methodological Answer : Key techniques include:

- UV-Vis and fluorescence spectroscopy to determine absorption/emission maxima and bandgap energy.

- Cyclic voltammetry to estimate HOMO/LUMO levels and redox behavior.

- DFT calculations to correlate experimental results with theoretical electronic structures .

For aggregation-induced emission (AIE) studies, fluorescence quantum yield measurements under aggregated vs. dissolved states are critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : EN166-certified safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols during synthesis or weighing .

- Storage : Keep in airtight containers in dry, ventilated areas, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational hyperpolarizability values in this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from aggregation effects or solvent interactions. For example, derivatives with bulky substituents may exhibit enhanced third-order nonlinear optical (NLO) properties due to π-π stacking . To address this:

- Perform solvatochromic studies to assess solvent polarity effects.

- Use TEM or DLS to detect aggregation states.

- Compare experimental hyperpolarizability (via Z-scan) with DFT calculations using solvent-adjusted models .

Q. What strategies optimize this compound-based materials for high-efficiency OLEDs with minimal efficiency roll-off?

- Methodological Answer :

- Molecular Design : Incorporate hybridized local and charge-transfer (HLCT) characteristics by attaching phenanthro[9,10-d]oxazole units to this compound cores. This balances exciton utilization and reduces non-radiative decay .

- Device Fabrication : Use double-layer vapor-deposited structures (e.g., ITO anode, Mg:Ag cathode) to confine electron-hole recombination near the emissive layer interface. Monitor external quantum efficiency (EQE) and luminance at varying driving voltages (<10 V) .

Q. How can aggregation-induced emission enhancement (AIEE) in this compound derivatives be systematically studied for bioimaging applications?

- Methodological Answer :

- Structural Modification : Introduce dithienylanthracene or tetraphenylethene (TPE) moieties to enhance AIEE via restricted intramolecular rotation (RIR) .

- In Vitro Testing : Use confocal microscopy to track AIEE-active probes in live cells. Measure photoluminescence quantum yield (PLQY) in aqueous vs. organic solvents.

- Toxicity Screening : Follow NIH guidelines for preclinical studies, including cell viability assays (MTT) and ROS generation monitoring .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing contradictory results in this compound-based photovoltaic studies?

- Methodological Answer : Apply multivariate regression to isolate variables (e.g., substituent electronegativity, film morphology) affecting power conversion efficiency (PCE). For reproducibility:

- Adopt NIH preclinical reporting standards (e.g., detailed experimental conditions, sample sizes) .

- Use Bland-Altman plots to assess inter-lab variability in PCE measurements .

Q. How do researchers validate the mechanistic pathways of this compound-based fluorescent probes for cation detection?

- Methodological Answer :

- Spectroscopic Titration : Track fluorescence quenching/enhancement with varying cation concentrations (e.g., ) to calculate binding constants () .

- Job’s Plot Analysis : Confirm stoichiometry of probe-cation interactions.

- Theoretical Modeling : Use time-dependent DFT (TD-DFT) to simulate electron transfer pathways upon cation binding .

属性

IUPAC Name |

N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHXBMXNKOYIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N, Array, (C6H5)3N | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triphenylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triphenylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-58-0 | |

| Record name | Benzenamine, N,N-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4022076 | |

| Record name | Triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or off-white lumpy solid. (NTP, 1992), Colorless solid; [NIOSH], COLOURLESS-TO-WHITE POWDER WITH CHARACTERISTIC ODOUR., Colorless solid. | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

657 to 658 °F at 760 mmHg ; 383-401 °F at 10-22 mmHg (NTP, 1992), 365 °C, 689 °F | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °C, 180 °C o.c. | |

| Record name | Triphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, slightly soluble in ethanol, and soluble in ethyl ether and benzene, Solubility in water: very poor, Insoluble | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.774 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.774 @ 0 °C/0 °C, 0.77 g/cm³, 0.77 | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.000392 [mmHg], 3.92X10-4 mm Hg @ 25 °C | |

| Record name | Triphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MONOCLINIC CRYSTALS FROM METHANOL, ETHYL ACETATE, BENZENE, Exist as colorless monoclinic prisms, Colorless solid | |

CAS No. |

603-34-9 | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJS65M2DS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YK28E4C0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

261 °F (NTP, 1992), 127 °C, 126.5 °C, 261 °F | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。